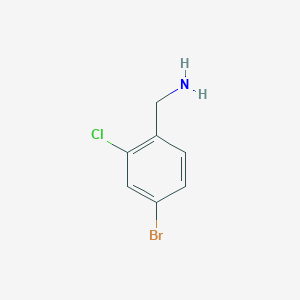

(4-Bromo-2-chlorophenyl)methanamine

Overview

Description

The compound "(4-Bromo-2-chlorophenyl)methanamine" is a chemical that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the two studies. The first paper describes the synthesis of a compound that includes a chloro and bromo substituent on a cyclopentanone ring, which is a part of a larger indanone structure . The second paper discusses the synthesis of a compound with a bromo and chloro substituent on a phenyl ring, which is structurally similar to the compound of interest . These studies provide insights into the chemical behavior and synthesis of halogenated aromatic compounds, which can be relevant to understanding "this compound".

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures. In the first paper, the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde is described, followed by selective bromination to produce mono- and dibromo derivatives . The second paper outlines a 7-step synthesis process starting from a halogenated methanone to produce enantiomerically pure diarylethanes . Although the exact synthesis of "this compound" is not detailed, these papers suggest that a similar multi-step approach, including halogenation and functional group transformations, would be required.

Molecular Structure Analysis

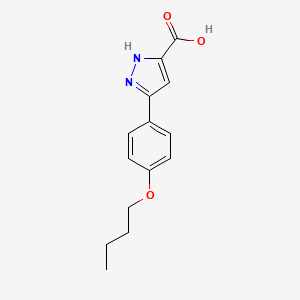

The molecular structure of "this compound" would consist of a phenyl ring with bromo and chloro substituents, and an amine group attached to the ring. The papers provide information on the molecular structures of similar compounds, with the second paper detailing the absolute configurations of enantiomers determined by single-crystal X-ray diffractions . This suggests that if "this compound" were to be synthesized, similar analytical techniques could be used to determine its molecular structure and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include bromination, cyanation, reduction, and resolution of enantiomers . These reactions are indicative of the types of chemical transformations that "this compound" might undergo. For instance, the amine group could be involved in reactions such as acylation or alkylation, and the halogen substituents could participate in further substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported in the papers, the properties of structurally similar compounds can provide some insights. The presence of halogen atoms would likely influence the compound's boiling point, density, and solubility. The amine group could contribute to the compound's basicity and its ability to form salts with acids. The papers suggest that the synthesis and characterization of such compounds are feasible and that their physical and chemical properties can be systematically studied .

Scientific Research Applications

Environmental Impact and Toxicology

Aquatic Environment Contamination : Chlorophenols, including compounds related to (4-Bromo-2-chlorophenyl)methanamine, have been evaluated for their toxic effects on both mammalian and aquatic life. They generally exhibit moderate toxicity, with potential for considerable toxicity to fish upon long-term exposure. These compounds' persistence varies with environmental conditions and bioaccumulation is expected to be low, yet they are notable for their strong organoleptic effects (Krijgsheld & Gen, 1986).

Toxicology of Halogenated Compounds : Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally related to brominated and chlorinated aromatic amines, reveal similar biological effects to those of chlorinated dioxins and furans, including liver toxicity, thymic atrophy, and potential carcinogenicity. These effects are mediated through binding to cytosolic receptors, with brominated compounds being equipotent to chlorinated analogs on a molar basis (Mennear & Lee, 1994).

Application in Environmental Remediation

- Degradation of Chlorinated Phenols : Research on chlorophenols, which share a halogenated aromatic structure with this compound, has shown that zero-valent iron and bimetallic systems can effectively dechlorinate such compounds. This indicates potential applications of similar compounds in environmental remediation, especially in water treatment processes aimed at reducing chlorophenol contamination (Gunawardana, Singhal, & Swedlund, 2011).

Insights into Halogen Bonding and NMR Spectroscopy

Halogen Bonding in Organic Chemistry : While not directly mentioned, the structural characteristics of this compound suggest potential for studying halogen bonding interactions in organic chemistry. These interactions are crucial in the design of molecular assemblies and materials science (Bryce & Sward, 2006).

Solid-state NMR Spectroscopy : The quadrupolar halogens (chlorine and bromine) within this compound may provide unique insights when studied through solid-state NMR spectroscopy. This technique can help elucidate the electronic environment of halogens in solid materials, offering valuable information for material science and chemical synthesis (Szell & Bryce, 2020).

Safety and Hazards

properties

IUPAC Name |

(4-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCCCALUDZWGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649507 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771574-32-4 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

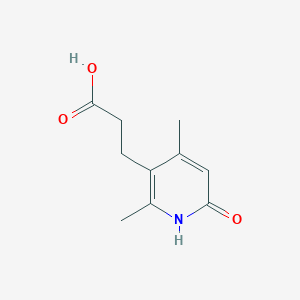

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

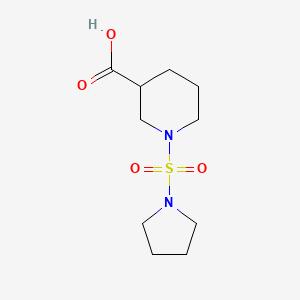

![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)

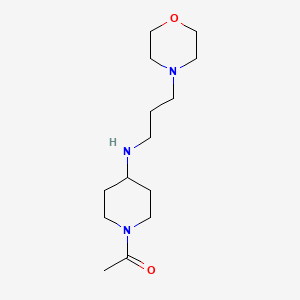

![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1293083.png)